molecular formula C18H22O4 B5162150 1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene

1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene

Cat. No.: B5162150
M. Wt: 302.4 g/mol
InChI Key: OQOGBLFGNHMXAC-UHFFFAOYSA-N
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Description

1-Isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene is an organic compound with the molecular formula C18H22O4 It is characterized by its complex structure, which includes an isopropoxy group, a methoxyphenoxy group, and an ethoxybenzene moiety

Preparation Methods

The synthesis of 1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isopropoxy group: This can be achieved by reacting isopropanol with a suitable halogenated benzene derivative under basic conditions.

    Introduction of the methoxyphenoxy group: This step involves the reaction of a methoxyphenol derivative with an appropriate benzene derivative, often using a coupling reagent such as a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

    Linking the ethoxybenzene moiety: The final step involves the reaction of the intermediate compounds with an ethoxybenzene derivative, typically under conditions that promote ether formation, such as using a strong base or an acid catalyst.

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-Isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used but generally include a variety of substituted aromatic compounds and ethers.

Scientific Research Applications

1-Isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and pharmaceuticals.

    Biology: This compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to certain bioactive molecules.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene can be compared with similar compounds such as:

    1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene: Similar structure but with a different position of the methoxy group, leading to different chemical and biological properties.

    1-isopropoxy-2-[2-(3-ethoxyphenoxy)ethoxy]benzene: Similar structure but with an ethoxy group instead of a methoxy group, affecting its reactivity and applications.

    1-isopropoxy-2-[2-(3-methylphenoxy)ethoxy]benzene:

Properties

IUPAC Name

1-methoxy-3-[2-(2-propan-2-yloxyphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-14(2)22-18-10-5-4-9-17(18)21-12-11-20-16-8-6-7-15(13-16)19-3/h4-10,13-14H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOGBLFGNHMXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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